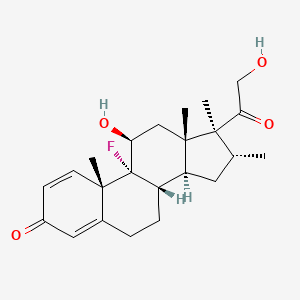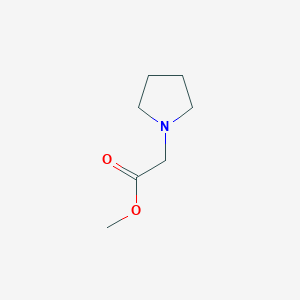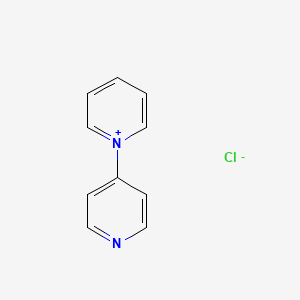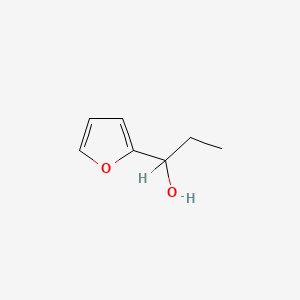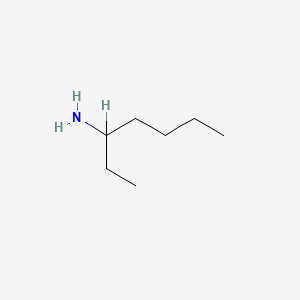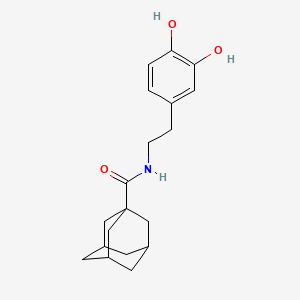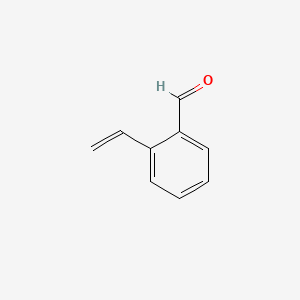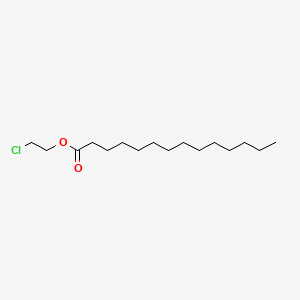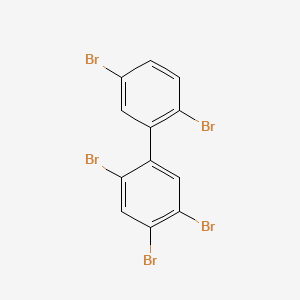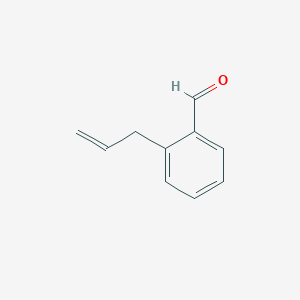
2-Allylbenzaldehyd
Übersicht
Beschreibung
2-Allylbenzaldehyde is an organic compound with the molecular formula C10H10O. It is a derivative of benzaldehyde, where an allyl group is attached to the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
2-Allylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
Target of Action
It’s known that the compound is used in the synthesis of various organic compounds . More research is needed to identify specific biological targets and their roles.
Mode of Action
It has been used in the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives . The addition of aryldifluoromethyl radicals to unactivated double bonds in 2-allyloxybenzaldehyde was an effective route to access these derivatives .
Biochemical Pathways
It’s known that the compound can participate in various chemical reactions, such as the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 130°c/10 mmhg and a density of 1079 g/mL at 25°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Allylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the allyl group replaces a hydrogen atom on the benzene ring.
Industrial Production Methods: In industrial settings, 2-Allylbenzaldehyde is often produced through catalytic processes. One such method involves the use of palladium catalysts to facilitate the allylation of benzaldehyde. This method is preferred due to its high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-allylbenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of 2-Allylbenzaldehyde can yield 2-allylbenzyl alcohol, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: 2-Allylbenzoic acid.
Reduction: 2-Allylbenzyl alcohol.
Substitution: Depends on the electrophile used, but can include compounds like 2-allylbenzyl chloride.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, which lacks the allyl group.
2-Methylbenzaldehyde: Similar structure but with a methyl group instead of an allyl group.
2-Phenylacetaldehyde: Contains a phenyl group attached to the aldehyde carbon.
Uniqueness: 2-Allylbenzaldehyde is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group allows for additional types of chemical reactions, such as polymerization and cross-coupling reactions, making it a versatile compound in organic synthesis.
Eigenschaften
IUPAC Name |
2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTDYEUXQXNEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317305 | |
| Record name | 2-allylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62708-42-3 | |
| Record name | NSC314072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-allylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(prop-2-en-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of polycyclic structures can be synthesized using 2-Allylbenzaldehyde as a starting material?
A1: 2-Allylbenzaldehyde serves as a valuable precursor for constructing diverse polycyclic structures. For example, it can be transformed into substituted aryl dihydronaphthalenes through a two-step, one-pot synthesis involving Grignard 1,2-addition followed by Bismuth(III) triflate-catalyzed intramolecular olefinic cyclization []. Alternatively, it can be used to synthesize polycyclic aromatic hydrocarbons, including aza-aromatic compounds, via Indium(III) or Rhenium(I) catalyzed dehydration reactions [].
Q2: Can 2-Allylbenzaldehyde be used to synthesize heterocycles?
A2: Yes, 2-Allylbenzaldehyde is a valuable precursor for various heterocycles. It can be reacted with 1,2-diaminobenzenes in a one-pot tandem condensation/hydroamination reaction to yield dihydrobenzoimidazo[2,1-a]isoquinolines []. Additionally, it can be converted to monomethoxy-substituted isoquinolines through a sequence involving oxidative cleavage of the olefinic group followed by condensation with ammonium acetate [].
Q3: Are there any examples of transition metal-catalyzed reactions involving 2-Allylbenzaldehyde?
A3: Yes, several studies showcase the utility of 2-Allylbenzaldehyde in transition metal-catalyzed reactions. For instance, a palladium(0)-catalyzed cyclization of 2-allylbenzaldehyde-(pentafluorobenzoyl)oximes has been reported []. Furthermore, a unique Ammonium acetate/Palladium(II) chloride/Copper(II) chloride mediated domino double cyclocondensation reaction with α-sulfonyl o-hydroxyacetophenones utilizes 2-Allylbenzaldehyde to afford tetracyclic sulfonyl dihydrobenzo[c]xanthen-7-one derivatives [].
Q4: What are the advantages of using 2-Allylbenzaldehyde in these reactions?
A4: 2-Allylbenzaldehyde offers several advantages as a building block. Its structure, featuring both an aldehyde and an allyl group, allows for diverse reactivity and facilitates the formation of various ring systems. Additionally, the reactions described often proceed with high efficiency and selectivity, minimizing unwanted byproducts. For example, the Indium(III) and Rhenium(I)-catalyzed reactions produce only water as a side product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
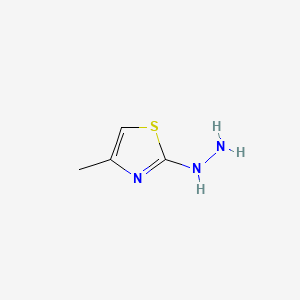
![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)
![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)
